1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole 1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 111967-69-2
VCID: VC0464747
InChI: InChI=1S/C20H20N6O2/c27-19(25-17-11-7-5-9-15(17)21-23-25)13-3-1-2-4-14-20(28)26-18-12-8-6-10-16(18)22-24-26/h5-12H,1-4,13-14H2
SMILES: C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCC(=O)N3C4=CC=CC=C4N=N3
Molecular Formula: C20H20N6O2
Molecular Weight: 376.4g/mol

1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole

CAS No.: 111967-69-2

Main Products

VCID: VC0464747

Molecular Formula: C20H20N6O2

Molecular Weight: 376.4g/mol

1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole - 111967-69-2

CAS No. 111967-69-2
Product Name 1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole
Molecular Formula C20H20N6O2
Molecular Weight 376.4g/mol
IUPAC Name 1,8-bis(benzotriazol-1-yl)octane-1,8-dione
Standard InChI InChI=1S/C20H20N6O2/c27-19(25-17-11-7-5-9-15(17)21-23-25)13-3-1-2-4-14-20(28)26-18-12-8-6-10-16(18)22-24-26/h5-12H,1-4,13-14H2
Standard InChIKey GKWLBJNKSAHDAF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCC(=O)N3C4=CC=CC=C4N=N3
Canonical SMILES C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCC(=O)N3C4=CC=CC=C4N=N3
PubChem Compound 543487
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator